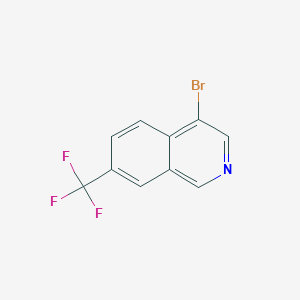

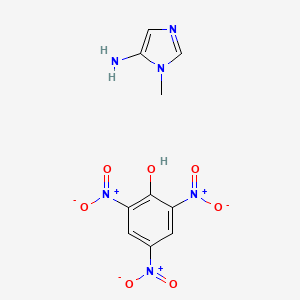

![molecular formula C21H19N3OS B2862718 3-benzyl-2-(ethylthio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034373-18-5](/img/structure/B2862718.png)

3-benzyl-2-(ethylthio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyrrolo[3,2-d]pyrimidin-4-ones are a class of compounds that have been studied for their potential biological activities . They are derivatives of 7-deazaadenine and can be synthesized through cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles .

Synthesis Analysis

The synthesis of similar compounds, such as substituted thieno[2,3-d]pyrimidine-4-carboxylic acids, has been achieved through Pd (dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines . Another method involves the use of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol .Molecular Structure Analysis

The molecular structure of these compounds is characterized by a pyrrolo[2,3-d]pyrimidine core, which is a fused ring system containing a pyrrole ring and a pyrimidine ring .Chemical Reactions Analysis

The chemical reactions involving these compounds typically involve the formation of new bonds at the reactive sites on the pyrrolo[2,3-d]pyrimidine core .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary widely depending on the specific substituents attached to the pyrrolo[2,3-d]pyrimidine core .Applications De Recherche Scientifique

Antimicrobial Activity

Compounds derived from thieno[2,3-d]pyrimidines, such as the subject compound, have been found to exhibit antimicrobial activity. Specifically, derivatives have shown effectiveness against Pseudomonas aeruginosa , with activity comparable to the reference drug streptomycin . This suggests potential for the compound in the development of new antimicrobial agents.

Antitubercular Agents

Thieno[2,3-d]pyrimidin-4(3H)-ones have been designed and evaluated as potential antitubercular agents. Some compounds within this class demonstrated significant activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG , indicating that our compound may also possess antitubercular properties .

Cancer Research: EZH2 Inhibition

Substituted thieno[3,2-d]pyrimidine derivatives, structurally related to our compound, have been synthesized as inhibitors of EZH2, an enzyme involved in cancer progression. These compounds showed antiproliferative activity against various cancer cell lines, suggesting a potential application in cancer therapeutics .

Central Nervous System Disorders

Derivatives of thieno[2,3-d]pyrimidine-4-carboxylic acid, which share a core structure with the compound , have been used as intermediates in the synthesis of GABA B receptor modulators. These modulators are potentially useful for treating central nervous system disorders .

Liquid-Phase Combinatorial Synthesis

The amides of thieno[2,3-d]pyrimidine-4-carboxylic acids, which can be synthesized from compounds like ours, are suitable for liquid-phase combinatorial synthesis. This technique is valuable for rapidly generating diverse libraries of compounds for drug discovery .

Pharmacological Research

Thieno[2,3-d]pyrimidines have been associated with a variety of pharmacological activities, including analgesic, anti-inflammatory, anticancer, and antioxidant effects. The compound in focus could be a candidate for further pharmacological research exploring these activities .

Mécanisme D'action

Target of Action

Similar compounds, such as substituted thieno[2,3-d]pyrimidin-4(3h)-ones, have been found to exhibit significant antimycobacterial activity against mycobacterium tuberculosis . Therefore, it’s plausible that this compound may also target similar biochemical pathways in Mycobacterium tuberculosis.

Mode of Action

The exact mode of action of this compound is currently unknown. These interactions could potentially lead to changes in the biochemical pathways within the target organism, resulting in antimicrobial effects .

Biochemical Pathways

This suggests that the compound may interfere with essential biochemical pathways in bacteria, such as protein synthesis or cell wall synthesis .

Result of Action

The result of the compound’s action is likely to be the inhibition of growth or death of the target organism. For instance, similar compounds have been found to exhibit significant antimycobacterial activity .

Orientations Futures

Propriétés

IUPAC Name |

3-benzyl-2-ethylsulfanyl-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3OS/c1-2-26-21-23-18-17(16-11-7-4-8-12-16)13-22-19(18)20(25)24(21)14-15-9-5-3-6-10-15/h3-13,22H,2,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSZAWILIGXUEFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC2=C(C(=O)N1CC3=CC=CC=C3)NC=C2C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-benzyl-2-(ethylthio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

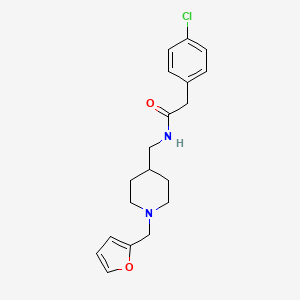

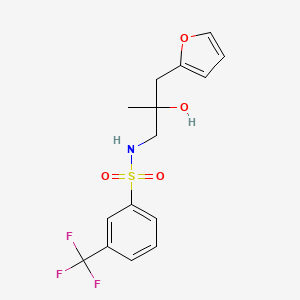

![3-[4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-yl]aniline](/img/structure/B2862638.png)

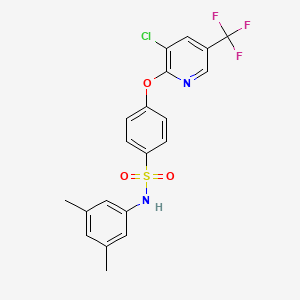

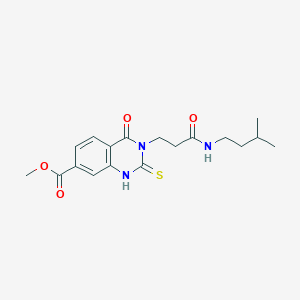

![3,5-dimethoxy-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B2862641.png)

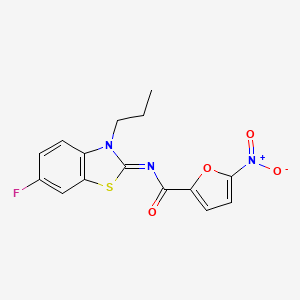

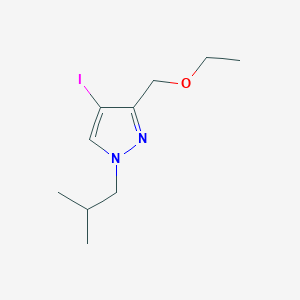

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 4-(phenylsulfamoyl)benzoate](/img/structure/B2862644.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-6-(cyclopentyloxy)nicotinamide](/img/structure/B2862651.png)

![N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2862655.png)

![N-[(3-methoxyphenyl)methyl]-6-oxo-1H-pyridazine-3-carboxamide](/img/structure/B2862658.png)